molecular formula C23H17ClO5 B2908642 7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 846063-23-8

7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2908642
CAS No.: 846063-23-8
M. Wt: 408.83
InChI Key: RBDOVXOTYFQDCT-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one (flavonoid) derivative featuring a benzopyrone scaffold substituted at positions 3 and 6. At position 7, the compound bears a (4-chlorophenyl)methoxy group, while position 3 is substituted with a 2-methoxyphenoxy moiety.

Properties

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDOVXOTYFQDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 2-methoxyphenol, and chromen-4-one derivatives.

    Etherification: The first step involves the etherification of 4-chlorophenol with a suitable reagent to form 4-chlorophenyl methoxy derivative.

    Phenoxy Substitution: The next step involves the substitution of the chromen-4-one core with the 2-methoxyphenoxy group under basic conditions.

    Final Assembly: The final step involves the coupling of the two substituted phenoxy groups onto the chromen-4-one core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it may have anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural Variations in Chromen-4-one Derivatives
Compound Name Substituents (Position) Key Structural Features Biological Relevance (If Reported) Source
Target Compound 7-(4-Cl-C6H4-OCH2); 3-(2-MeO-C6H4-O) Ortho-methoxy phenoxy; para-chlorobenzyloxy Not reported (hypothesized α-glucosidase/AChE inhibition)
4a () 7-(2-(4-Cl-Ph)-2-oxoethoxy); 3-(4-MeO-Ph) Oxoethoxy linker; para-methoxyphenyl α-Glucosidase inhibition (IC50 not provided)
4b () 7-(2-(4-Cl-Ph)-2-oxoethoxy); 6-OMe; 3-(4-MeO-Ph) Additional 6-OMe group Enhanced inhibitory activity vs. 4a
CID 1109323 () 7-(4-Cl-benzyloxy); 3-PhO; 2-Me Benzyloxy at 7; methyl at 2 Structural stability via π-π stacking
7-Hydroxy-3-(2-MeO-Ph)-4H-chromen-4-one () 7-OH; 3-(2-MeO-Ph) Hydroxyl at 7; ortho-methoxyphenyl Potential antioxidant activity

Key Observations :

  • Position 7 Substituents : The target compound’s (4-chlorophenyl)methoxy group differs from benzyloxy () or oxoethoxy () moieties. The chlorine atom enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

Key Observations :

  • The target compound likely requires nucleophilic aromatic substitution or coupling reactions, similar to and .
  • Substituents at position 7 (e.g., benzyloxy vs. methoxy) may influence crystallinity and melting points, as seen in ’s discussion of intramolecular C–H···O contacts .

Key Observations :

  • Enzyme Inhibition: The target compound’s 4-chlorophenyl and 2-methoxyphenoxy groups may enhance α-glucosidase or cholinesterase inhibition compared to non-halogenated analogs (e.g., ’s 4a).

Biological Activity

7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chromen-4-one core
  • A 4-chlorophenyl methoxy group
  • A 2-methoxyphenoxy substituent

The molecular formula is C19H16ClO5C_{19}H_{16}ClO_5, and its IUPAC name is this compound.

Antioxidant Properties

Research indicates that chromen-4-one derivatives exhibit significant antioxidant activity. The presence of electron-donating groups, such as methoxy groups, enhances their ability to scavenge free radicals. Studies have shown that these compounds can effectively reduce oxidative stress in various biological systems.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies have highlighted the anticancer potential of chromen-4-one derivatives. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. Results indicate that it induces apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound exhibits inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. Kinetic studies revealed IC50 values indicating moderate to strong inhibition against these enzymes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function.
  • Signaling Pathways : It modulates various signaling pathways involved in inflammation and cell growth, contributing to its anti-inflammatory and anticancer effects.

Case Studies

  • Antioxidant Activity Study
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : Showed a significant reduction in DPPH radicals, indicating strong antioxidant properties.
  • Anti-inflammatory Study
    • Objective : To assess the anti-inflammatory effects using an animal model.
    • Method : Induction of inflammation via carrageenan.
    • Results : The compound reduced paw edema significantly compared to control groups.
  • Anticancer Study
    • Objective : To determine the anticancer efficacy against MCF-7 cells.
    • Method : MTT assay for cell viability.
    • Results : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity.

Data Table

Biological ActivityMethodologyResults
AntioxidantDPPH Scavenging AssaySignificant radical reduction
Anti-inflammatoryCarrageenan Induced Edema ModelReduced edema in treated groups
AnticancerMTT AssayDose-dependent cytotoxicity
Enzyme InhibitionKinetic StudiesModerate inhibition (AChE/BChE)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-[(4-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the chromen-4-one core. A common approach includes:

Coupling of substituents : Use nucleophilic substitution reactions to introduce the 4-chlorobenzyloxy and 2-methoxyphenoxy groups. For example, reactions in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base can facilitate ether formation (e.g., 66.8% yield achieved via reflux in pyridine/DCM ).

Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical for isolating intermediates and final products .

  • Data Table :
StepReagents/ConditionsYieldKey Reference
EtherificationPyridine/DCM, reflux66.8%
PurificationColumn chromatography (15:1 petroleum ether/ethyl acetate)>95% purity

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., δ 6.8–7.4 ppm for chlorophenyl groups) and methoxy groups (δ ~3.8 ppm) .
  • IR : Detect carbonyl (C=O) stretches at ~1650 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 424.3 for C₂₃H₁₇ClO₅) .
  • X-ray Crystallography : Resolve crystal packing and π-π stacking interactions (e.g., interplanar distances ~3.5 Å) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Use DMAP or phase-transfer catalysts to enhance reaction efficiency .
  • Temperature Control : Prolonged reflux (e.g., 20–25 hours at 78°C in ethanol) improves conversion rates .
  • Solvent Screening : Polar solvents like DMF or THF may improve solubility of intermediates .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions may stem from:

  • Purity Variations : Validate compound purity via HPLC (>98%) and control for residual solvents .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural Analogues : Compare with derivatives (e.g., 7-ethoxy vs. 7-methoxy substitutions) to identify substituent-specific effects .

Q. What experimental designs are recommended to study substituent effects on bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogues with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) .

Test antimicrobial/anticancer activity using microdilution assays (MIC values) or MTT assays (IC₅₀) .

  • Computational Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., COX-2 or topoisomerase II) .

Q. How to address challenges in crystallography due to polymorphism or poor crystal growth?

  • Methodological Answer :

  • Crystallization Optimization : Use solvent vapor diffusion (e.g., ethyl acetate/hexane mixtures) to promote single-crystal formation .
  • Temperature Gradients : Slow cooling from 60°C to 4°C enhances lattice stability .
  • Data Collection : Resolve π-π interactions (3.5–4.0 Å distances) and hydrogen-bonding networks (e.g., C–H···O contacts) via high-resolution X-ray diffraction (λ = 0.71073 Å) .

Data Contradiction Analysis

Q. Why do some studies report strong antioxidant activity while others show negligible effects?

  • Methodological Answer :

  • Radical Scavenging Assays : Discrepancies may arise from assay choice (e.g., DPPH vs. ABTS). Standardize protocols and use quercetin as a positive control .
  • Electron-Donating Groups : Methoxy and hydroxy substituents at C-3 and C-7 enhance activity, but steric bulk from chlorophenyl groups may reduce accessibility .

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